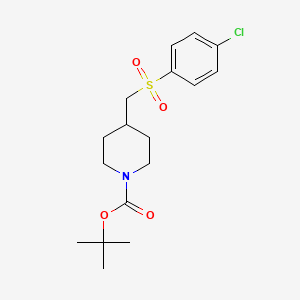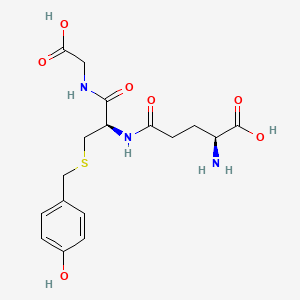
ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate
Übersicht
Beschreibung
Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate typically involves multiple steps, starting from simpler organic molecules. One common route involves the following steps:
Formation of the Amino Acid Derivative: The synthesis begins with the preparation of an amino acid derivative, which is then protected using the tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The protected amino acid is then coupled with an appropriate ester, such as ethyl acetate, under conditions that promote esterification.
Oxidation and Reduction: The intermediate compounds may undergo oxidation and reduction reactions to introduce the desired functional groups and stereochemistry.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: Industrial purification systems, including high-performance liquid chromatography (HPLC), are used to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the Boc group.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines or alcohols, are used in substitution reactions.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Alcohol: Formed after reduction of the keto group.
Substituted Esters: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate depends on its specific application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The Boc group provides protection during these transformations, ensuring selective reactions at other functional sites.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate can be compared with similar compounds such as:
Ethyl (4S,5S)-4-amino-5-methyl-3-oxoheptanoate: Lacks the Boc protecting group, making it more reactive.
Ethyl (4S,5S)-4-((benzyloxycarbonyl)amino)-5-methyl-3-oxoheptanoate: Contains a different protecting group, which may affect its reactivity and stability.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, influencing its physical properties and reactivity.
This compound stands out due to its specific combination of functional groups and stereochemistry, making it a valuable compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-7-10(3)13(11(17)9-12(18)20-8-2)16-14(19)21-15(4,5)6/h10,13H,7-9H2,1-6H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOONBUBNQEKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CC(=O)OCC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















